Hydrogen hexachloroiridate hydrate

Description

Overview of Iridium Coordination Chemistry Relevant to Hydrogen Hexachloroiridate Hydrate (B1144303)

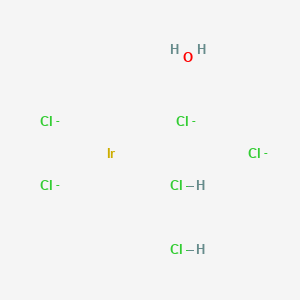

Iridium, a member of the platinum group metals, exhibits a rich and diverse coordination chemistry, with accessible oxidation states ranging from -3 to +9. wikipedia.org The most common oxidation states for iridium in coordination compounds are +1, +3, and +4. wikipedia.org In hydrogen hexachloroiridate hydrate, iridium exists in the +4 oxidation state, forming the hexachloroiridate(IV) anion, [IrCl₆]²⁻. sigmaaldrich.comsigmaaldrich.com This anion adopts an octahedral geometry, with the central iridium atom coordinated to six chloride ligands. The electronic structure of the [IrCl₆]²⁻ anion has been a subject of significant interest due to its magnetic properties. wikipedia.org

Significance of this compound as a Research Precursor

One of the most critical roles of this compound in research is its function as a precursor for the synthesis of a wide array of other iridium compounds and materials. sigmaaldrich.comchemimpex.com Its solubility and reactivity make it an ideal starting material for creating iridium-based catalysts, which are instrumental in facilitating various organic reactions. chemimpex.com For instance, it is used to prepare iridium-based catalysts for electrochemical applications. sigmaaldrich.comsigmaaldrich.com The compound also serves as an iridium source for the preparation of iridium nanodendrite water-splitting catalysts. sigmaaldrich.comsigmaaldrich.com Furthermore, it is utilized in the formation of iridium-substituted polyoxometalates, such as those of the Dawson and Keggin types, by filling vacant sites in lacunary precursors. krackeler.comottokemi.comottokemi.com

Principal Research Domains of this compound: Catalysis, Materials Science, and Electrochemistry

The utility of this compound extends across several key research areas, primarily catalysis, materials science, and electrochemistry. chemimpex.com

Catalysis: In the field of catalysis, this compound is employed to enhance the rates and selectivity of various chemical reactions, particularly in organic synthesis. chemimpex.com It is a precursor for preparing hydrogenation catalysts used in processes like the Fischer-Tropsch synthesis. sigmaaldrich.com Iridium-based catalysts derived from this precursor are also crucial for hydrogenation and oxidation reactions. chemimpex.com

Materials Science: this compound plays a significant role in the development of advanced materials. chemimpex.com Its ability to serve as a source of iridium ions allows for the creation of innovative materials with customized electronic properties, such as conductive polymers and nanomaterials for electronics and photonics. chemimpex.com

Electrochemistry: In electrochemistry, the compound is used in applications like fuel cells and batteries due to its capacity to facilitate electron transfer processes. chemimpex.com A notable application is in the fabrication of dimensionally stable electrodes for the oxygen evolution reaction (OER). sigmaaldrich.comkrackeler.comsigmaaldrich.com It enables the controlled deposition of iridium oxide, a critical component for stable and efficient OER electrodes. sigmaaldrich.comsigmaaldrich.com Additionally, it is used as a precursor for electroplating solutions to modify ultra-flexible neural electrodes, enhancing their charge storage capacity and operational stability. sigmaaldrich.comsigmaaldrich.com It also catalyzes the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes. krackeler.comsigmaaldrich.com

Properties

Molecular Formula |

Cl6H4IrO-4 |

|---|---|

Molecular Weight |

425.0 g/mol |

IUPAC Name |

iridium;tetrachloride;hydrate;dihydrochloride |

InChI |

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/p-4 |

InChI Key |

AETBNSCSMDEOHW-UHFFFAOYSA-J |

Canonical SMILES |

O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Applications of Hydrogen Hexachloroiridate Hydrate

Role of Hydrogen Hexachloroiridate Hydrate (B1144303) as a Precursor in Iridium Compound Synthesis

Hydrogen hexachloroiridate hydrate is a cornerstone in iridium chemistry, providing a versatile starting point for the synthesis of various iridium compounds. Its reactivity allows for the substitution of its chloride ligands, enabling the formation of a diverse range of complexes. For instance, it is a key reagent in the preparation of iridium trichloride (B1173362) hydrate (IrCl₃·3H₂O), another important iridium compound. researchgate.net The synthesis of complex iridium-based catalysts, including those for hydrogenation and oxidation reactions, often commences with this compound due to its favorable properties like high thermal stability and solubility in polar solvents. researchgate.netresearchgate.net

The compound's role extends to the synthesis of organometallic iridium complexes. For example, it is used in the preparation of cyclometalated iridium(III) complexes, which are of significant interest in materials science for applications such as organic light-emitting diodes (OLEDs). mdpi.com

Precursor Applications in Advanced Materials Fabrication

The utility of this compound as a precursor is particularly evident in the fabrication of advanced materials, where precise control over composition and structure is paramount.

Formation of Iridium Oxide Films for Electrode Development

This compound is extensively used in the electrochemical deposition of iridium oxide (IrOₓ) films, which are crucial for the development of high-performance electrodes, particularly for the oxygen evolution reaction (OER). psu.edu These films can be grown on various substrates, such as gold or titanium, through techniques like potentiostatic electrodeposition. psu.edu The properties of the resulting films, including their thickness, porosity, and electrochemical performance, can be tuned by controlling the deposition parameters.

For instance, thin and highly porous iridium films can be electrodeposited with up to 100% current efficiency from a solution of hydrogen hexachloroiridate in sulfuric acid. psu.edu These iridium films can then be converted to iridium oxide while retaining their high surface area. psu.edu The porosity of these films can be as high as 50%, which is beneficial for applications requiring a large electrochemically active surface area. psu.edu

| Deposition Parameter | Value/Condition | Resulting Film Property | Reference |

| Precursor Concentration | 0.01 - 1 mM H₂IrCl₆ in 0.5 M H₂SO₄ | Porous films with 5-25 nm pores | psu.edu |

| Deposition Potential | 0.1 - 0.2 V vs. RHE | High charge efficiency | |

| Film Thickness | < 5 nm | Uniform and highly porous | |

| Post-treatment | Electrochemical oxidation | Conversion to IrOₓ with maintained porosity | psu.edu |

Preparation of Iridium Nanodendrites

This compound serves as the iridium source for the synthesis of iridium nanodendrites, which are highly branched nanostructures with a large surface area. psu.edu These nanodendrites are promising catalysts for applications such as water splitting. psu.edu A common synthetic route involves the reduction of this compound in the presence of a surfactant, which acts as a capping agent to guide the dendritic growth.

A typical synthesis involves dissolving hydrogen hexachloroiridate (IV) hydrate and a surfactant like tetradecyltrimethylammonium bromide (TTAB) in deionized water. The addition of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), leads to the rapid formation of iridium seeds, which then self-assemble into dendritic structures. psu.edu The concentration of the iridium precursor can influence the morphology of the resulting nanodendrites.

| Reagent/Parameter | Role/Condition | Resulting Nanostructure Property | Reference |

| H₂IrCl₆·xH₂O | Iridium Source | Forms the core of the nanodendrites | |

| Tetradecyltrimethylammonium bromide (TTAB) | Surfactant/Capping Agent | Guides dendritic self-assembly | |

| Sodium Borohydride (NaBH₄) | Reducing Agent | Rapidly forms iridium seeds | psu.edu |

| Iridium Concentration | Varied | Affects the number and width of branches | |

| Particle Size | ~10 nm | High surface area for catalysis | psu.edu |

Synthesis of Supported Iridium Catalysts via Impregnation Methodologies

The impregnation method is a widely used technique for preparing supported catalysts, and this compound is a common precursor for this purpose. This method involves impregnating a porous support material with a solution of the iridium precursor, followed by drying and calcination to disperse the iridium species onto the support surface.

A variety of materials can be used as supports, including alumina (B75360) (Al₂O₃) and antimony-doped tin oxide (ATO). researchgate.net The choice of support can significantly influence the performance of the final catalyst. For example, iridium catalysts supported on modified alumina have been investigated for the selective catalytic reduction (SCR) of nitrogen oxides (NO). In these studies, the addition of hydrogen to the feed gas was found to significantly enhance the conversion of NO and the selectivity to nitrogen (N₂).

| Support Material | Iridium Loading (wt%) | Reaction | Key Finding | Reference |

| Al₂O₃-CeO₂ | 0.5 | H₂-assisted SCR of NO with C₃H₆ | NO conversion increased to 46-65% | |

| Al₂O₃-La₂O₃ | 0.5 | H₂-assisted SCR of NO with C₃H₆ | N₂ selectivity reached 95% | |

| Antimony Tin Oxide (ATO) | - | Oxygen Evolution Reaction | Supported nanodendrites showed high activity | researchgate.net |

Iridium-Substituted Polyoxometallate Synthesis

This compound is utilized in the synthesis of iridium-substituted polyoxometalates (POMs). nih.gov POMs are a class of metal-oxygen cluster anions with diverse structures and applications, particularly in catalysis. The synthesis often involves the reaction of a lacunary (vacant) POM precursor with a source of iridium ions, where this compound can serve this role. nih.gov

Specifically, it has been used in the formation of iridium-substituted Dawson- and Keggin-type polyoxometalates. nih.gov The iridium ion fills a vacant site in the polyoxometalate framework, leading to a new hybrid material with potentially enhanced catalytic or electronic properties. The synthesis of these complex structures often requires careful control of reaction conditions such as pH and temperature.

| Polyoxometalate Type | Iridium Precursor | General Synthetic Approach | Reference |

| Dawson-type | Hydrogen hexachloroiridate(IV) hydrate | Refilling of vacant site in a lacunary precursor | nih.govrsc.org |

| Keggin-type | Hydrogen hexachloroiridate(IV) hydrate | Reaction with lacunary Keggin fragments | nih.gov |

Catalytic Applications and Mechanistic Investigations of Hydrogen Hexachloroiridate Hydrate

Homogeneous Catalysis Research Involving Hydrogen Hexachloroiridate Hydrate (B1144303)

As a soluble coordination complex, hydrogen hexachloroiridate hydrate and its derivatives are effective catalysts in a range of organic reactions conducted in a single phase. nii.ac.jpchemimpex.com Its utility stems from the ability of the iridium center to cycle through different oxidation states, facilitating substrate activation and bond formation.

Organic Synthesis Reactions

This compound has been instrumental in the development of various organic transformations, enabling the efficient synthesis of complex molecules. nii.ac.jpchemimpex.com

Iridium complexes derived from this compound are highly effective for the hydrogenation of unsaturated compounds. samaterials.com These reactions are fundamental in organic synthesis for the reduction of double and triple bonds.

Hydrogenation of Alkenes and Alkynes:

The catalytic hydrogenation of alkenes to alkanes is a thermodynamically favorable process that is significantly accelerated by the presence of a metal catalyst. nih.gov While the precise mechanism can be complex and is not always fully elucidated, it is understood that the reaction often proceeds via a syn-addition of two hydrogen atoms across the double bond. youtube.com This stereoselectivity arises from the simultaneous delivery of both hydrogen atoms from the metal catalyst's surface to one face of the alkene. youtube.com

In the context of homogeneous catalysis, iridium complexes can operate through different mechanistic cycles, often designated as "hydrogen first" or "olefin first" pathways. youtube.com For instance, Wilkinson's catalyst, a rhodium analogue, provides a well-studied example of such a cycle. The iridium catalyst, after activation, can undergo oxidative addition of hydrogen, followed by coordination of the alkene. Subsequent migratory insertion of the hydrogen onto the alkene and reductive elimination of the alkane product regenerates the catalyst. youtube.com

The hydrogenation of alkynes can be controlled to yield either cis-alkenes or alkanes. Using a modified catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the reaction can be stopped at the alkene stage, producing the cis-isomer due to syn-addition. researchgate.net Complete hydrogenation to the alkane occurs with more active catalysts like platinum on carbon. researchgate.net

Hydrogenation of Unsaturated Carbonyl Compounds:

The selective hydrogenation of α,β-unsaturated carbonyl compounds presents a greater challenge due to the presence of two reducible functional groups: the carbon-carbon double bond and the carbonyl group. Research has shown that with certain catalysts, it is possible to selectively reduce the C=C bond, leaving the C=O group intact. nih.gov A study on the 1,4-reduction of α,β-unsaturated carbonyl compounds using an iridium catalyst with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand in water with formic acid as the hydride source demonstrated high chemoselectivity for the reduction of the C=C bond in amides, acids, and esters. nih.gov

Mechanistic studies involving deuterium (B1214612) labeling have provided insights into these reactions. For example, in the iridium-catalyzed 1,4-reduction, it was found that the β-hydrogens of the product originated from the formyl hydrogen of formic acid, suggesting a transfer hydrogenation mechanism. nih.gov

A proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids involves an Ir(III)/Ir(V) cycle. acs.org The isolation of a migratory insertion intermediate provides strong evidence for this pathway. The carboxyl group of the substrate plays a crucial directing role in these reactions. acs.org

Table 1: Selected Examples of Hydrogenation Reactions Catalyzed by Iridium Complexes

| Substrate | Product | Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| α,β-Unsaturated Carboxylic Acids | Saturated Carboxylic Acids | Chiral Iridium Spiro-P,N-Ligand Complex | <12 atm H₂, various solvents | High | >95 | acs.org |

| α,β-Unsaturated Amides/Acids/Esters | Saturated Amides/Acids/Esters | Iridium/2-(4,5-dihydroimidazol-2-yl)quinoline | Formic acid, Water, 80 °C | High | N/A | nih.gov |

| 1,1-Diarylethenes | Chiral 1,1-Diarylethanes | Chiral Iridium Spiro-P,N-Ligand Complex | H₂ | High | Excellent | acs.org |

| 1-Alkyl Styrenes | Chiral (1-Alkyl)benzenes | Chiral Iridium Spiro-P,N-Ligand Complex | H₂ | High | Excellent | acs.org |

This table is interactive. Click on the headers to sort the data.

Iridium catalysts derived from precursors like this compound have shown remarkable activity in the isomerization of allylic alcohols to the corresponding aldehydes and ketones. This transformation is an atom-economical alternative to traditional oxidation-reduction sequences. researchgate.netmdpi.com

Research has demonstrated that iridium-hydride catalysts can promote the isomerization of primary allylic alcohols under mild conditions, yielding chiral aldehydes with high enantioselectivity. nih.govresearchgate.net A key aspect of this catalysis is the ability to favor the isomerization pathway over the competing hydrogenation reaction by carefully adjusting the reaction conditions. researchgate.net For instance, after generating the active dihydride intermediate, degassing the solution to remove excess hydrogen before adding the substrate can exclusively promote isomerization. researchgate.net

Mechanistic investigations, including deuterium labeling experiments, suggest that the isomerization of allylic alcohols often proceeds through an intramolecular 1,3-hydrogen shift. nih.gov This involves the formation of an enol or enolate intermediate via a transition-metal-catalyzed process, followed by tautomerization to the carbonyl compound. nih.gov

A proposed mechanism involves the following steps:

Formation of an iridium-hydride species.

Coordination of the allylic alcohol to the iridium center.

1,3-hydrogen shift from the hydroxyl group to the terminal carbon of the double bond, forming an iridium-enolate.

Release of the enol, which tautomerizes to the final ketone or aldehyde product, regenerating the iridium catalyst.

This compound serves as a precursor for iridium catalysts used in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. chemimpex.com These reactions are fundamental in organic synthesis for the introduction of carbonyl functionalities.

The oxidation of primary alcohols can be challenging as the initial aldehyde product can be further oxidized to a carboxylic acid. However, by carefully selecting the catalyst and reaction conditions, it is possible to achieve selective oxidation. For instance, certain iridium complexes have been shown to catalyze the acceptorless dehydrogenation of primary alcohols to produce carboxylic acids, where the alcohol itself acts as the hydrogen acceptor. nih.gov

The mechanism for the iridium-catalyzed oxidation of secondary alcohols is proposed to involve the formation of an iridium-alkoxide intermediate, followed by β-hydride elimination to yield the ketone and an iridium-hydride species. The iridium-hydride can then react with a hydrogen acceptor or release hydrogen gas to regenerate the active catalyst. researchgate.net In some cases, the reaction can proceed through a Cannizzaro-type disproportionation of an aldehyde intermediate, especially in the presence of a base. nih.gov

Table 2: Iridium-Catalyzed Oxidation of Alcohols

| Substrate | Product | Catalyst System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary Alcohols | Potassium Carboxylates | [Ir(2-PyCH₂(C₄H₅N₂))(COD)]OTf or [Ir(2-PyCH₂PBu₂t)(COD)]OTf with KOH | Toluene (B28343), reflux | High | nih.gov |

| Benzaldehyde | Methyl Benzoate | [IrCl(cod)]₂ with K₂CO₃ | Methanol (B129727), room temperature | Good | nii.ac.jp |

| Secondary Alcohols | Ketones | Iridium-based catalysts | Oxidant-free (acceptorless dehydrogenation) | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Hydrogen-Deuterium Exchange Reactions

Iridium complexes are powerful catalysts for hydrogen-deuterium (H/D) exchange reactions, which are invaluable for isotopic labeling of organic molecules. rsc.org These labeled compounds are crucial tools in mechanistic studies, metabolic research, and drug discovery. The catalytic process often involves the activation of C-H bonds.

Research has shown that iridium complexes with N,P-ligands are highly efficient for deuterium incorporation into a variety of substrates. acs.org The mechanism is believed to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination with a deuterium source, such as D₂ gas or D₂O, to introduce the deuterium atom.

A plausible catalytic cycle for the iridium-catalyzed α-selective H/D exchange of alcohols using D₂O involves:

Generation of a D₂O-coordinated iridium(III) complex.

Dehydrogenation of the alcohol to form an iridium-hydride species and a carbonyl intermediate.

H/D exchange between the iridium-hydride and D₂O to form an iridium-deuteride.

Reduction of the carbonyl intermediate by the iridium-deuteride to yield the α-deuterated alcohol and regenerate the active iridium species. rsc.org

Heterogeneous Catalysis Research Utilizing this compound

This compound is a widely used precursor for the preparation of supported and unsupported heterogeneous iridium catalysts. sigmaaldrich.comkrackeler.com These solid-state catalysts are advantageous for their ease of separation from the reaction mixture and potential for recycling.

A primary application of this compound in heterogeneous catalysis is the preparation of iridium oxide (IrO₂) and hydrous iridium oxide catalysts for the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers. sigmaaldrich.comkrackeler.commpg.de The OER is a critical half-reaction in water splitting for hydrogen production. mpg.de

This compound can be deposited onto a conductive support material, such as antimony-doped tin oxide (ATO), and then converted to an active iridium oxide phase through methods like microwave-assisted hydrothermal synthesis. nih.gov This can lead to the formation of amorphous and highly hydrated Ir(III)/Ir(IV) oxohydroxides, which have demonstrated outstanding OER activity and stability. nih.gov The performance of these catalysts is strongly linked to their amorphous nature and high degree of hydration, in contrast to the lower activity often observed for crystalline IrO₂. nih.gov

Mechanistic studies on IrO₂-based OER catalysts suggest that the reaction can proceed through either an adsorbate evolution mechanism (AEM) or a lattice oxygen mechanism (LOM), depending on the catalyst structure and operating conditions. Recent research has also highlighted the importance of understanding and mitigating iridium dissolution, which is a key degradation pathway for these catalysts in acidic media. mpg.deeurekalert.org

Furthermore, this compound is used to prepare supported iridium catalysts for hydrogenation reactions. sigmaaldrich.com For instance, it can be used to synthesize stable platinum-based catalysts on boron nitride supports for high-temperature oxidative reactions. samaterials.com

Table 3: Heterogeneous Catalysts Derived from this compound

| Application | Catalyst | Precursor | Support | Key Findings | Reference |

|---|---|---|---|---|---|

| Oxygen Evolution Reaction (OER) | Amorphous Hydrous Iridium Oxohydroxide | This compound | Antimony-Doped Tin Oxide (ATO) | High activity and stability linked to amorphous, hydrated phase. | nih.gov |

| OER | Iridium Oxide Nanodendrites | This compound | - | High surface area and electrochemical porosity. | sigmaaldrich.comkrackeler.com |

| Fischer-Tropsch Synthesis | Hydrogenation Catalyst | This compound | - | Precursor for catalyst preparation. | sigmaaldrich.com |

| High-Temperature Oxidative Reactions | Platinum-based Catalysts | This compound | Boron Nitride | Stabilizes platinum-based catalysts. | samaterials.com |

This table is interactive. Click on the headers to sort the data.

Development of Supported Iridium Catalysts

The efficacy of iridium catalysts is profoundly influenced by the nature of the support material and the physical characteristics of the dispersed iridium species. This compound serves as a versatile starting point for creating these sophisticated catalytic systems. sigmaaldrich.com

Influence of Support Materials on Catalytic Performance

Support materials such as titania (TiO2), carbon, and various metal oxides have been extensively studied. For instance, alloying gold with a small amount of iridium on a TiO2 support has been shown to produce nanoparticles that are highly resistant to sintering, a common deactivation process where particles aggregate at high temperatures. purdue.edu This enhanced stability is attributed to the preferential collection of iridium at the interface between the nanoparticle and the titania support, which increases adhesion. purdue.edu

Carbon-supported iridium nanoparticles are another important class of heterogeneous catalysts. nih.gov The interaction between the iridium metal and the carbon support is a key factor influencing the material's catalytic performance. nih.gov In some cases, encapsulation of iridium nanoparticles by carbon layers has been observed, which can surprisingly enhance catalytic activity and stability in reactions like the hydrogen evolution reaction. nih.gov

Boron carbide (B4C) has also emerged as a promising support material for iridium electrocatalysts. elsevierpure.com The interactions between iridium and B4C can inhibit the oxidative dissolution and aggregation of iridium species, leading to improved activity and durability, for example, in the oxygen evolution reaction. elsevierpure.com The use of innovative binary oxo-fluoride supports like AlF₃–Al₂O₃ has also been shown to enhance the reducibility and dispersion of the iridium phase. researchgate.net

Effects of Iridium Dispersion and Particle Size in Supported Systems

The dispersion and particle size of iridium on the support surface are paramount to its catalytic function. Generally, higher dispersion, which corresponds to smaller particle sizes, leads to a greater number of active sites and, consequently, higher catalytic activity.

The amount of chemisorbed hydrogen can be used to determine the average size of iridium particles and the number of surface iridium atoms, which is crucial for calculating the turnover frequency (TOF) of a reaction. researchgate.net Research has shown that the textural and acidic properties of the support material directly influence the dispersion and particle size of the iridium active phase. researchgate.net For instance, in toluene hydrogenation, a clear correlation exists between iridium dispersion and catalytic activity. researchgate.net

However, the relationship is not always linear. For carbon-supported fuel cell catalysts, there is an optimum particle size (around 2.5-3 nm) and inter-particle distance to metal loading ratio for maximum catalytic activity. proquest.com Deviations from these optimal values, which can occur at higher metal loadings, can lead to a decrease in the effective catalyst surface area and, therefore, reduced activity. proquest.com In situ transmission electron microscopy has been a valuable tool for visualizing the dynamic changes in iridium nanoparticle morphology and the effect of the support at the atomic scale. nih.gov

Monoclinic Zirconia as a Support for Iridium Catalysts

Monoclinic zirconia (ZrO2) has been investigated as a support material for iridium catalysts, particularly in the context of the oxygen evolution reaction (OER). researchgate.netdtu.dk Computational studies using Density Functional Theory (DFT) have explored the properties of iridium-doped monoclinic ZrO2 surfaces. researchgate.netdtu.dk

These studies suggest that iridium-doped zirconia surfaces are prone to segregating into their constituent oxides, IrO2 and ZrO2. dtu.dk The catalytic activity for OER is found to be limited by either the weak binding of reaction intermediates on the pure zirconia surface or the overly strong binding on the iridium-doped surface, both of which can lead to high overpotentials. dtu.dk

Experimental work on ZrO2-supported IrO2 has indicated strong metal-support interactions that can result in the formation of an IrxZr(1-x)O2 alloy. dtu.dk This alloying effect leads to charge transfer from zirconium to iridium, which can enhance the resistance of iridium to dissolution. dtu.dk While these catalysts have shown high initial activity, they can suffer from performance degradation. dtu.dk

Application in Specific Heterogeneous Reactions

Supported iridium catalysts derived from this compound have demonstrated significant potential in several important industrial reactions.

Catalysis in Fischer-Tropsch Synthesis

Hydrogen hexachloroiridate(IV) hydrate is used as a precursor to prepare hydrogenation catalysts for Fischer-Tropsch (FT) synthesis. sigmaaldrich.com This process converts a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons. The efficiency and selectivity of FT synthesis are highly dependent on the catalyst formulation. In the context of FT synthesis, thermally-coupled reactors have been explored where the exothermic FT reaction is paired with an endothermic reaction, such as the dehydrogenation of cyclohexane. researchgate.net This approach can be further enhanced by using a hydrogen perm-selective membrane to separate the produced hydrogen. researchgate.net

Toluene Hydrogenation Reactions

The hydrogenation of aromatic compounds is a crucial industrial process, and iridium catalysts have shown great promise in this area. researchgate.net Specifically, iridium catalysts supported on modified silicalite-1 have been studied for toluene hydrogenation. researchgate.net The modification of the support with agents like ammonium (B1175870) fluoride (B91410) can generate acid sites, which, along with improved porous structure, favors better reducibility and dispersion of the iridium active phase, resulting in higher catalytic activity. researchgate.net

The catalytic activity in toluene hydrogenation is strongly correlated with the dispersion of iridium on the support. researchgate.net Studies have shown that the synthesis conditions of the support material, such as pH, can significantly impact its properties and, consequently, the performance of the iridium catalyst in toluene hydrogenation. researchgate.net

Interactive Data Tables

Table 1: Influence of Support Material on Iridium Catalyst Properties

| Support Material | Key Findings | Reference |

| Titania (TiO2) | Alloying with gold enhances resistance to sintering due to preferential iridium accumulation at the particle-support interface. | purdue.edu |

| Carbon | The metal-support interaction influences catalytic performance; carbon encapsulation can enhance activity and stability. | nih.gov |

| Boron Carbide (B4C) | Metal-support interactions inhibit iridium dissolution and aggregation, improving durability. | elsevierpure.com |

| AlF₃–Al₂O₃ | Enhances the reducibility and dispersion of the iridium phase. | researchgate.net |

| Monoclinic Zirconia (ZrO2) | Strong metal-support interactions can lead to alloy formation and charge transfer, but segregation of oxide phases can occur. | dtu.dk |

| Modified Silicalite-1 | Generation of acid sites and improved porous structure lead to higher activity in toluene hydrogenation. | researchgate.net |

Carbon Dioxide Hydrogenation

The catalytic hydrogenation of carbon dioxide (CO₂) into valuable chemicals like formic acid and methanol is a critical area of research for CO₂ utilization and the development of a hydrogen-based economy. Iridium complexes, often synthesized from this compound, have demonstrated significant activity in this transformation. samaterials.comosti.gov

Mechanistic studies, including those using Density Functional Theory (DFT), have provided insights into the catalytic cycle of CO₂ hydrogenation using iridium-based catalysts. The process often involves the insertion of CO₂ into an Iridium-Hydride (Ir-H) bond, which is a key step in the catalytic loop. In some iridium-catalyzed systems under basic conditions, the regeneration of an iridium(III) trihydride intermediate has been identified as the rate-limiting step. The catalytic cycle can be influenced by the ligand environment around the iridium center, with proton-responsive ligands containing hydroxyl groups enhancing catalytic performance through electronic and secondary coordination sphere effects. osti.gov

Research on iridium(NHC) (N-Heterocyclic Carbene) catalysts has shown excellent turnover numbers (TONs) and turnover frequencies (TOFs) for the transfer hydrogenation of CO₂ to formate (B1220265) using glycerol (B35011) as a sustainable hydrogen source. mdpi.com In these systems, a proposed mechanism involves the dissociation of a cyclooctadiene (COD) ligand, addition of deprotonated glycerol, and subsequent β-hydrogen elimination to form the active iridium hydride species that reduces CO₂. mdpi.com

Another approach involves the selective reduction of CO₂ to the formaldehyde (B43269) level using hydrosilanes, catalyzed by an iridium(III)/B(C₆F₅)₃ system. unizar.es Stoichiometric and catalytic studies have identified several iridium-containing species as intermediates in this process. unizar.es

| Catalyst System | Product | Key Mechanistic Feature |

| Iridium(III) complexes with proton-responsive ligands | Formic Acid | Insertion of CO₂ into an Ir-H bond; regeneration of iridium trihydride intermediate is rate-limiting. osti.gov |

| Iridium(NHC) complexes with glycerol | Formate | Transfer hydrogenation mechanism involving β-hydrogen elimination from a glycerol-derived intermediate. mdpi.com |

| [Ir(CF₃CO₂)(κ²-NSiMe)₂]/B(C₆F₅)₃ with hydrosilanes | Bis(silyl)acetal | Boron-promoted Si-H bond cleavage via an iridium silylacetal borane (B79455) adduct is the rate-limiting step. unizar.es |

This table summarizes different iridium-based catalytic systems used for CO₂ hydrogenation, highlighting their key products and mechanistic aspects.

Electrocatalysis Research with this compound

This compound is a widely used precursor for preparing iridium-based electrocatalysts for various electrochemical applications, including fuel cells and water electrolysis. chemimpex.comsigmaaldrich.com Its ability to serve as a soluble source of iridium ions facilitates the synthesis of highly active and stable catalytic materials. chemimpex.com

Oxygen Evolution Reaction (OER) Catalysis

The oxygen evolution reaction (OER) is a critical half-reaction in water electrolysis for hydrogen production. Due to the harsh acidic and oxidative conditions in proton exchange membrane (PEM) water electrolyzers, iridium-based materials are the state-of-the-art catalysts, balancing activity and stability. nih.govresearchgate.net this compound is a key starting material for fabricating these OER catalysts. sigmaaldrich.com

Design and Fabrication of Dimensionally Stable Electrodes for OER

Dimensionally stable anodes (DSAs) are crucial for industrial electrochemical processes, including OER. This compound is used to fabricate these electrodes, as it allows for the controlled deposition of iridium oxide (IrO₂), the active catalytic phase. sigmaaldrich.com The process typically involves applying a solution of the iridium precursor onto a substrate (often titanium) followed by a thermal decomposition step to form a stable, adherent oxide layer. This method enables the creation of electrodes with high surface area and robust performance, which are essential for efficient and long-lasting OER catalysis.

Impact of Residual Chloride from Precursors on Electrocatalytic Properties

When metal chlorides like this compound are used as precursors, residual chlorine can remain in the final catalyst, potentially affecting its performance. Studies on other metal oxide catalysts, such as Co₃O₄ derived from cobalt chloride, have shown that residual chlorine has a detrimental effect on catalytic activity for CO oxidation. researchgate.net The chloride ions can block active sites and inhibit the activity of surface oxygen species. researchgate.net It is reasonable to infer that similar negative effects could occur in iridium oxide catalysts prepared from H₂IrCl₆. Residual chloride might occupy active iridium sites or alter the electronic properties of the catalyst, thereby hindering the OER process. Therefore, post-synthesis washing or treatment steps are often crucial to remove these impurities and maximize the catalytic performance. researchgate.net Furthermore, research on copper-based electrocatalysts has also indicated that residual halogens can alter the oxidation state of adjacent metal sites, influencing catalytic selectivity. surrey.ac.uk

Supported Iridium Oxide Catalysts for Acidic OER

To enhance the utilization of the scarce and expensive iridium, a key strategy is to disperse iridium oxide nanoparticles on a high-surface-area, conductive support. nih.govnih.gov This approach not only increases the number of active sites but also can improve the catalyst's activity and stability through strong catalyst-support interactions. nih.gov this compound serves as the precursor for the iridium component in the synthesis of these supported catalysts.

Various materials have been investigated as supports for iridium-based OER catalysts in acidic media. nih.govnih.gov

| Support Material | Key Advantages | Example Finding |

| Antimony-doped Tin Oxide (ATO) | High surface area, high conductivity, stability in acidic media. | IrOₓ/Nb-SnO₂ showed mass activity 21-32 times higher than conventional catalysts due to better dispersion and promoted OER kinetics. nih.gov |

| Titanium Nitride (TiN) | Good conductivity, stability. | Ultra-fine IrO₂ nanoclusters (1.41 ± 0.19 nm) on TiN exposed more unsaturated, highly reactive Ir atoms. researchgate.net |

| Reduced Graphene Oxide (RGO) | High surface area, excellent electrical conductivity. | IrO₂/RGO catalyst showed 2.3 times higher mass activity and enhanced stability compared to commercial IrO₂, attributed to strong anchoring. nih.gov |

| Tungsten Trioxide (WO₃) | Potential for synergistic effects, balancing activity and stability. | Amorphous IrOₓ supported on WO₃ is explored to achieve a balance between activity, stability, and cost. researchgate.net |

This table presents a selection of support materials for iridium oxide OER catalysts, their advantages, and specific research findings.

Hydrogen Evolution Reaction (HER) Catalysis

While platinum is the benchmark catalyst for the hydrogen evolution reaction (HER), iridium has also emerged as a promising and highly stable catalyst, particularly in alkaline electrolytes. researchgate.net Catalysts for HER can be prepared from this compound through methods like electrodeposition. researchgate.net

A comparative study of iridium electrocatalysts showed that those prepared by electrodeposition exhibited superior HER activity in 1.0 M KOH solution compared to those made by double glow plasma. researchgate.net The electrodeposited catalyst required an overpotential of only 44 mV to achieve a current density of 10 mA·cm⁻² and showed a high exchange current density. researchgate.net This high performance was attributed to a larger electroactive surface area and higher electrical conductivity. researchgate.net Additionally, research has shown that catalyst-support interactions, such as those between iridium and graphite (B72142) foam, can enhance not only OER activity but also HER activity, in some cases surpassing the performance of the standard Pt/C catalyst. nih.gov

Electrochemical Synthesis Applications

This compound demonstrates notable catalytic activity in several electrochemical synthesis processes. Its role is particularly evident in the formation of conductive polymers and the oxidation of organic molecules derived from biomass.

Electrochemical Synthesis of Polyaniline

The electrochemical synthesis of polyaniline (PANI), a conductive polymer with numerous applications, can be effectively catalyzed. The process typically involves the anodic oxidation of aniline (B41778) in an acidic medium. scispace.comresearchgate.net The polymerization is an autocatalytic process, meaning the polymer, once formed, helps to catalyze further reaction. researchgate.net

The synthesis is often carried out using cyclic voltammetry, where the potential is cycled between set limits. researchgate.net During the initial scans, an oxidation peak for aniline appears at a relatively high potential (around +0.8 V vs. SCE). arxiv.org As the polyaniline film grows, a redox cycle for the polymer itself becomes evident at lower potentials. researchgate.net The use of a catalyst can influence the morphology, conductivity, and electrochemical activity of the resulting polyaniline film. researchgate.net While various acids and electrolytes are used, the presence of a suitable catalyst is crucial for efficient and controlled polymerization. scispace.com

Iridium-modified polyaniline has been shown to be an effective electrocatalyst, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). For instance, an iridium-modified PANI material (PANI-Ir-calcined) exhibited a low overpotential of 36 mV to achieve a current density of 10 mA cm⁻² for the HER in 0.5 M H₂SO₄.

While specific data on the direct use of this compound as the primary catalyst for polyaniline synthesis is not extensively detailed in the provided search results, the performance of iridium-modified PANI highlights the catalytic potential of iridium species derived from precursors like IrCl₃·xH₂O in such electrochemical processes.

Electrochemical Oxidation of Biomass-Derived Alcohols

The electrochemical oxidation of alcohols derived from biomass presents a sustainable route to produce valuable chemicals. Iridium-based catalysts have shown significant activity in these oxidation reactions. The addition of iridium to platinum catalysts, for example, has been found to enhance the electrocatalytic activity and improve the conversion of carbon monoxide-like intermediates to carbon dioxide, a common issue in alcohol oxidation. srce.hr

In the electrooxidation of methanol and ethanol (B145695), a Pt₄₀-Ir₆₀@C catalyst demonstrated superior performance compared to other Pt-Ir compositions, which was attributed to the presence of more iridium oxide species on the nanoparticle surface. srce.hr The ratio of the forward anodic peak current (I_f) to the reverse anodic peak current (I_b) is a measure of the catalyst's tolerance to poisoning by carbonaceous species. A higher I_f/I_b ratio indicates better performance. For the Pt₄₀-Ir₆₀@C catalyst, this ratio was notably high for both methanol and ethanol oxidation, suggesting enhanced CO tolerance. srce.hr

The electrocatalytic oxidation of glycerol, another important biomass-derived alcohol, has also been investigated, though often with other catalysts. For instance, on gold foil, the Faradaic efficiency for the oxidation of glycerol to glyceric acid was around 40% at 0.8 V. researchgate.net

While direct performance data for this compound as the sole catalyst for a wide range of biomass-derived alcohols is not extensively covered in the provided results, the performance of iridium-containing catalysts in alcohol oxidation underscores their potential. The mechanism often involves the formation of iridium oxide species that facilitate the oxidation process. srce.hr

Electrocatalytic Oxidation Mechanisms

The electrocatalytic oxidation involving iridium catalysts generally proceeds through a mechanism where the iridium species facilitate the transfer of electrons and the breaking of chemical bonds. In the context of alcohol oxidation, a key aspect is the potential at which the oxidation occurs and the pathway it follows.

Tafel plots are a crucial tool for investigating the kinetics of electrochemical reactions. The Tafel slope (b) provides insights into the rate-determining step of the reaction. For the electro-oxidation of ethanol on Pt-modified electrodes, anodic Tafel slopes of 101-130 mV decade⁻¹ have been reported, suggesting a similar reaction mechanism across those catalysts. benthamopenarchives.com For the oxygen evolution reaction on IrO₂, a related iridium compound, Tafel slopes of 43-47 mV dec⁻¹ and 71-76 mV dec⁻¹ have been observed in different potential windows. researchgate.net

In the electrochemical polymerization of aniline, the generally accepted first step is the formation of aniline cation radicals through anodic oxidation. nih.gov These radicals then couple to form dimers and subsequently longer polymer chains. rsc.org The presence of a catalyst like an iridium complex can influence the rate of these steps and the structure of the final polymer.

The specific mechanistic details for this compound as the catalyst would involve the in-situ formation of active iridium oxide or hydroxide (B78521) species on the electrode surface, which then participate in the oxidation of the organic substrate.

Advanced Materials Science Applications Derived from Hydrogen Hexachloroiridate Hydrate

Development of Conductive Polymers

Hydrogen hexachloroiridate hydrate (B1144303) plays a crucial role as a catalyst in the synthesis of conductive polymers, most notably polyaniline (PANI). sigmaaldrich.comkrackeler.comgoogle.com Polyaniline is renowned for its electrical conductivity, environmental stability, and versatile applications. The compound facilitates the electrochemical polymerization of aniline (B41778) on the surface of various electrodes, including non-noble metals. sigmaaldrich.comkrackeler.com This catalytic action is essential for creating uniform and adherent PANI films with desirable conductive properties. chemimpex.com

The conductivity of these polymers is a key parameter, which is influenced by the synthesis process and the incorporation of dopants. Research has shown that polyaniline synthesized through methods involving acid dopants, a process analogous to the environment in which H₂IrCl₆ acts, exhibits significant conductivity.

Table 1: Conductivity of Hydrochloric Acid-Doped Polyaniline

| Dopant System | Reported Conductivity (S/cm) |

|---|---|

| Polyaniline with Hydrochloric Acid (HCl) | 3.0 x 10⁻² - 7.0 x 10⁻² |

Data derived from studies on PANI synthesized using methods involving acid dopants, illustrating the conductivity achievable in these polymers. researchgate.net

Nanostructured Devices and Materials Engineering

A primary application of hydrogen hexachloroiridate hydrate in materials engineering is as a precursor for creating iridium-based nanostructures. sigmaaldrich.comchemimpex.com It serves as the iridium source for preparing iridium nanodendrites (Ir-NDs), which are noted for their large surface area and high electrochemical porosity. krackeler.comsigmaaldrich.com These nanodendrites are particularly effective as catalysts in water-splitting applications for hydrogen production. sigmaaldrich.com

Research into iridium nanodendrites supported on antimony-doped tin oxide (ATO) has demonstrated their superior performance in the oxygen evolution reaction (OER), a critical process in water electrolysis. nih.govrsc.org These advanced catalysts show significantly higher activity and stability compared to conventional iridium catalysts. rsc.org

Table 2: Performance of Iridium Nanodendrite (Ir-ND) Catalysts

| Catalyst | Mass-Based OER Activity (mA/mg @ 1.8V) | Performance in PEM Electrolyzer (Current Density @ 1.80V) |

|---|---|---|

| Ir-ND2 | 116 | - |

| Ir-ND2/ATO | 798 | > 2x commercial Ir catalysts |

| Commercial Ir Black | ~8-fold lower than Ir-ND/ATO | Baseline |

This table highlights the enhanced catalytic activity of iridium nanodendrites synthesized from a this compound precursor compared to commercial alternatives. nih.govrsc.org

Applications in Electronics and Photonics

In the fields of electronics and photonics, this compound is valued for its role in creating innovative materials with specifically tailored electronic properties. chemimpex.com Its ability to serve as a soluble source of iridium ions is fundamental to this process. chemimpex.com These materials are integral to the development of next-generation electronic and optoelectronic devices. chemimpex.com

A specific example of its application is in the fabrication of counter electrodes for dye-sensitized solar cells (DSSCs). A 2023 study investigated the use of hydrogen hexachloroiridate(IV) hydrate in creating iridium-palladium binary alloy electrodes, highlighting its impact on the properties and efficiency of these energy-harvesting devices. sigmaaldrich.com

Coatings and Electroplating Technologies

This compound is a key component in the formulation of electroplating solutions for depositing iridium and iridium oxide coatings. google.comsigmaaldrich.com These coatings are sought after for their hardness, corrosion resistance, and stability at high temperatures. nih.govhefusa.net The compound serves as the precursor that provides the iridium ions for the electrochemical deposition process. sigmaaldrich.com

The electroplating method allows for the creation of dense, uniform, and crack-free iridium layers, which is often a challenge with iridium plating. google.com The conditions of the electroplating bath, such as pH, temperature, and current density, are carefully controlled to achieve the desired coating properties.

Table 3: Typical Iridium Electroplating Parameters

| Parameter | Value |

|---|---|

| pH | 1 - 8 |

| Temperature | 50 - 98 °C |

| Current Density | 0.01 - 3.0 A/dm² |

These parameters are indicative of the conditions used in iridium electroplating solutions derived from precursors like this compound. google.com

Modification of Ultra-Flexible Neural Electrodes

A specialized and critical application of this compound is in the surface modification of ultra-flexible neural electrodes. sigmaaldrich.comkrackeler.comsigmaaldrich.com It is used as a precursor to prepare the electroplating solution that deposits a layer of iridium oxide onto the electrode surface. sigmaaldrich.com This modification is crucial for enhancing the performance of neural interfaces, which are used for both recording and stimulating neural activity.

The primary benefits of this iridium oxide coating are a significant increase in the charge storage capacity and the operational stability of the electrodes. sigmaaldrich.comsigmaaldrich.com High charge storage capacity is essential for delivering effective stimulation without damaging the neural tissue or the electrode itself. The stability ensures the long-term reliability of the implantable device. sigmaaldrich.com This technology is pivotal for the advancement of neuroprosthetics and brain-computer interfaces.

Redox Chemistry and Electron Transfer Processes of Hexachloroiridate Species

Iridium Oxidation States and Their Role in Reactivity

The most common oxidation states for iridium are +3 and +4, and it can also exist in states ranging from -3 to +9. wikipedia.org In hydrogen hexachloroiridate hydrate (B1144303), iridium is present in the +4 oxidation state. samaterials.comsigmaaldrich.comkrackeler.com The [IrCl₆]²⁻ complex, with iridium in the +4 state, can be readily reduced to the [IrCl₆]³⁻ complex, where iridium is in the +3 state. wikipedia.org This transformation between Ir(IV) and Ir(III) is central to its electrochemical applications. chemimpex.comsigmaaldrich.com

The reactivity of the hexachloroiridate species is intrinsically linked to the accessibility of these two stable oxidation states. The Ir(IV) complex, [IrCl₆]²⁻, is a potent oxidizing agent, readily accepting an electron. nih.govnih.gov Conversely, the Ir(III) complex, [IrCl₆]³⁻, can act as a reducing agent. This capacity for reversible electron exchange forms the basis of its utility in various chemical and electrochemical processes.

Electron Transfer Mechanisms

The transfer of electrons to and from the hexachloroiridate complex can occur through two primary mechanisms: outer-sphere and inner-sphere electron transfer.

Outer-Sphere Electron Transfer Pathways

In an outer-sphere electron transfer (OSET) process, the coordination spheres of both the reductant and the oxidant remain intact during the electron transfer. bhu.ac.inwikipedia.org The electron essentially "hops" or "tunnels" from the electron donor to the acceptor without the formation of a direct chemical bond between them. wikipedia.orgmdpi.com This mechanism is favored when the participating complexes are substitutionally inert, meaning they exchange ligands slowly. york.ac.uk

The reaction between hexachloroiridate(IV) and certain reducing agents can proceed via an outer-sphere mechanism. acs.org The rate of these reactions is influenced by factors such as the thermodynamic driving force and the reorganizational energy required for the complexes to adjust their bond lengths to accommodate the change in oxidation state. wikipedia.orgdavuniversity.org For instance, the oxidation of methanesulfinate (B1228633) by hexachloroiridate(IV) involves a reversible outer-sphere electron transfer as the initial step. acs.org

Inner-Sphere Electron Transfer Pathways

Inner-sphere electron transfer (ISET) involves the formation of a covalent bridge between the oxidant and the reductant, through which the electron is transferred. wikipedia.org This mechanism requires at least one of the complexes to be substitutionally labile, allowing a ligand to be displaced to form the bridged intermediate. davuniversity.org Common bridging ligands include halides and pseudohalides. wikipedia.org

Studies have shown that the oxidation of hexachloroiridate(III) by hydroxyl radicals involves both inner-sphere and outer-sphere pathways. rsc.org In another example, the reaction between hexachloroiridate(IV) and chromium(II) proceeds through an inner-sphere mechanism, although, in this specific case, a ligand is not transferred. bhu.ac.in The formation of this bridged intermediate provides a lower energy pathway for the electron to travel, often leading to faster reaction rates compared to the outer-sphere route. davuniversity.org

Hexachloroiridate(IV)/Hexachloroiridate(III) Redox Couple Studies

The [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple is a subject of significant interest in electrochemistry due to its well-behaved and reversible nature. researchgate.netresearchgate.net

Electrochemical Reversibility and Behavior

Cyclic voltammetry studies have confirmed the electrochemical reversibility of the hexachloroiridate couple. researchgate.netresearchgate.nettue.nl This means that the electron transfer process is fast and that both the oxidized and reduced forms of the complex are stable under the experimental conditions. The couple exhibits a clear limiting current density plateau, which is a key characteristic of a reversible system. researchgate.nettue.nl This behavior is observed on various electrode materials, including platinum and nickel. researchgate.nettue.nl The well-defined electrochemical response of the hexachloroiridate couple makes it a suitable alternative to the often-used ferricyanide/ferrocyanide couple, which can exhibit quasi-reversible behavior due to electrode surface filming. researchgate.net

Stability of the Redox Couple in Aqueous Solutions

The stability of the hexachloroiridate redox couple in aqueous solutions is a critical factor for its practical applications. tue.nl While the couple demonstrates good electrochemical reversibility, its long-term stability in solution can be influenced by factors such as pH. researchgate.nettue.nl

Studies have shown that in acidic solutions (pH 2–3), the degradation of the hexachloroiridate(IV) species occurs more slowly. researchgate.nettue.nl However, at a pH of 4, a decrease in the bulk concentration of hexachloroiridate(IV) has been observed over extended periods, likely due to spontaneous reduction or hydroxylation reactions. researchgate.nettue.nl At pH values greater than 6, rapid hydroxylation of the complex takes place, rendering the couple unsuitable for certain applications. researchgate.nettue.nl Despite some instability in the bulk solution, chronoamperometric experiments have shown that the electrode surface is not poisoned during the redox process. researchgate.nettue.nl

Research Findings on the Hexachloroiridate Redox Couple

| Property | Finding | Source(s) |

| Electrochemical Behavior | The hexachloroiridate(IV)/hexachloroiridate(III) couple is electrochemically reversible. | researchgate.netresearchgate.nettue.nl |

| Electrode Compatibility | Shows clear limiting current density plateau on both platinum and nickel electrodes. | researchgate.nettue.nl |

| Diffusion Coefficient of [IrCl₆]²⁻ | 8.38 x 10⁻¹⁰ m²/s | researchgate.netresearchgate.nettue.nl |

| Diffusion Coefficient of [IrCl₆]³⁻ | 6.10 x 10⁻¹⁰ m²/s | researchgate.netresearchgate.nettue.nl |

| pH Stability | More stable in acidic solutions (pH 2-3); degradation occurs at pH 4 and rapid hydroxylation above pH 6. | researchgate.nettue.nl |

| Electrode Poisoning | No electrode poisoning observed in 16-hour chronoamperometric experiments at pH 4. | researchgate.nettue.nl |

Hexachloroiridate(IV) as an Artificial Electron Acceptor

The hexachloroiridate(IV) complex, [IrCl₆]²⁻, derived from compounds such as hydrogen hexachloroiridate(IV) hydrate, is a potent artificial electron acceptor utilized in a variety of chemical and biological studies. Its utility stems from its high standard redox potential and its ability to participate in single-electron transfer reactions without undergoing significant structural rearrangement.

The primary redox reaction involving this species is its reduction to hexachloroiridate(III), [IrCl₆]³⁻:

[IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻

This process is characterized by a high standard electrode potential (E₀), making [IrCl₆]²⁻ a strong oxidizing agent. The established redox potential for this couple is approximately +0.87 V. oup.com This high potential allows it to accept electrons from a wide range of donor molecules, including organic compounds and biological redox systems. oup.comoup.com

In biological research, hexachloroiridate(IV) has been employed to study electron transport systems at the cellular level. A key advantage is that it is membrane-impermeable, allowing it to act as an extracellular electron acceptor to probe plasma membrane redox systems. oup.comnih.govnih.gov For instance, it has been used to investigate the plasmalemma redox system in maize roots. oup.comnih.govnih.gov In these studies, hexachloroiridate(IV) was shown to be a more powerful electron acceptor than the commonly used hexacyanoferrate(III) (ferricyanide). oup.comnih.govnih.gov Even at micromolar concentrations, it is rapidly reduced by the plant's plasma membrane redox system, demonstrating its high efficiency as an electron sink. oup.comnih.govnih.gov

Research on the kinetics of electron transfer from various substrates to hexachloroiridate(IV) provides insight into reaction mechanisms. For example, stopped-flow techniques have been used to study the oxidation of benzene-1,2-diols by [IrCl₆]²⁻ in acidic media. rsc.org These studies revealed that the reactions are first-order with respect to both the hexachloroiridate(IV) and the diol concentrations. rsc.org The reaction rates were found to be independent of the acidity and the concentration of the reduced product, [IrCl₆]³⁻. rsc.org Such findings are often analyzed within the framework of Marcus theory to understand the factors governing the activation energy of the electron transfer process. rsc.org

The interaction of hexachloroiridate(IV) with other metal complexes has also been a subject of detailed kinetic studies. The redox reaction with pentacyanocobaltate(II), for instance, is extremely rapid, with a second-order rate constant estimated to be greater than 10⁷ M⁻¹s⁻¹. acs.org This reaction proceeds through an inner-sphere mechanism involving a bridged binuclear intermediate, [Cl₅Ir-Cl-Co(CN)₅]⁵⁻. acs.org

The following table summarizes key properties and findings related to hexachloroiridate(IV) as an electron acceptor.

| Property/System Studied | Finding/Value |

| Standard Redox Potential (E₀) | ~ +0.87 V |

| Reaction in Biological Systems | Acts as a membrane-impermeable artificial electron acceptor for plasmalemma redox systems. nih.govnih.gov |

| Comparison with Ferricyanide | More powerful electron acceptor due to its higher redox potential. oup.comoup.com |

| Kinetics with Benzene-1,2-diols | First-order in both [IrCl₆]²⁻ and diol; independent of acidity and [IrCl₆]³⁻ concentration. rsc.org |

| Kinetics with Pentacyanocobaltate(II) | Second-order rate constant > 10⁷ M⁻¹s⁻¹; proceeds via a binuclear intermediate. acs.org |

| Effect in Maize Roots | Increased H⁺ efflux at concentrations of 0.05 to 0.1 millimolar. oup.comnih.govnih.gov |

Spectroscopic and Advanced Characterization Techniques in Hydrogen Hexachloroiridate Hydrate Research

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Structural Elucidation

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) are fundamental techniques for determining the crystalline structure of materials. In the context of hydrogen hexachloroiridate hydrate (B1144303), these methods are used to identify the crystal system, space group, and unit cell dimensions. For instance, studies on related hexachloroiridate salts like K₂IrCl₆ have utilized XRD to confirm their crystal structure. arxiv.org While specific XRD data for hydrogen hexachloroiridate hydrate is not extensively detailed in the provided results, the general approach involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide a fingerprint of the material's crystal lattice. For amorphous or poorly crystalline forms of iridium oxides derived from this precursor, XRD can reveal broad peaks, indicating a lack of long-range order. rsc.orgcardiff.ac.uk In studies of iridium nanoparticles formed from this precursor, XRD is essential for identifying the crystalline phases present, such as the face-centered cubic structure of metallic iridium. nih.gov

Electron Microscopy Techniques

Electron microscopy provides high-resolution imaging of materials at the micro- and nanoscale, offering insights into their morphology and elemental composition.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the size, shape, and internal structure of nanomaterials. For iridium-containing nanoparticles synthesized from this compound, TEM analysis is crucial for determining particle size distribution and morphology. mdpi.com High-resolution TEM (HRTEM) can even resolve the atomic lattice of individual nanoparticles, providing information about their crystallinity and defects. mdpi.com

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. When coupled with Energy Dispersive X-ray (EDX) spectroscopy, it becomes a powerful tool for elemental analysis. cleancontrolling.comtaylorandfrancis.com In the study of materials derived from this compound, SEM-EDX is used to examine the surface morphology and confirm the presence and distribution of iridium, chlorine, and oxygen. researchgate.netmdpi.comresearchgate.net For example, EDX analysis of iridium oxide films electrodeposited from a this compound precursor confirms the presence of iridium and oxygen as the main elements. researchgate.net The quantitative capabilities of EDX can also provide the atomic percentages of the elements on the sample's surface. researchgate.netmdpi.com

Table 1: Example of Elemental Analysis by SEM-EDX

| Element | Atomic Percentage (%) |

| Iridium (Ir) | Varies with sample preparation |

| Oxygen (O) | Varies with sample preparation |

| Chlorine (Cl) | May be present as a residual from the precursor |

This interactive table provides a general representation of the type of data obtained from SEM-EDX analysis. The actual atomic percentages will depend on the specific synthesis and treatment conditions of the material.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is highly sensitive to the atomic number of the elements in the sample (Z-contrast imaging). nih.govmyscope.trainingjeol.com In this mode, heavier atoms appear brighter in the image. This makes HAADF-STEM particularly useful for visualizing the distribution of heavy elements like iridium within a lighter matrix. researchgate.netresearchgate.net For instance, in single-atom catalysts prepared from this compound, HAADF-STEM can identify individual iridium atoms dispersed on a support material. researchgate.net This technique provides unparalleled resolution for studying the atomic-level structure of catalysts.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical or oxidation state of the elements within the top few nanometers of a material's surface. mccrone.com For this compound and its derivatives, XPS is instrumental in determining the oxidation state of iridium. The binding energy of the Ir 4f core level electrons is sensitive to the iridium's oxidation state. nih.govresearchgate.net For example, XPS can distinguish between Ir(III), Ir(IV), and higher oxidation states in iridium oxides formed from the precursor. rsc.orgnih.gov It is important to note that the interpretation of XPS data for iridium can be complex, as factors other than oxidation state can influence binding energies. rsc.org

Table 2: Representative Ir 4f Binding Energies for Different Iridium Species

| Iridium Species | Ir 4f₇/₂ Binding Energy (eV) | Reference |

| Metallic Ir | ~60.8 | researchgate.net |

| Ir(III) in IrCl₃ | ~62.5 - 62.6 | rsc.orgcardiff.ac.uk |

| Ir(IV) in IrO₂ | ~61.8 - 61.9 | rsc.orgresearchgate.net |

| Ir(V) species | ~62.5 | nih.gov |

This interactive table presents typical binding energy ranges for different iridium oxidation states. The exact values can vary depending on the chemical environment and instrument calibration.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. libretexts.org These techniques are valuable for characterizing the [IrCl₆]²⁻ anion and the presence of water of hydration in this compound.

The octahedral [IrCl₆]²⁻ ion has several vibrational modes, some of which are IR active and some Raman active. nih.govacs.org The number and activity of these modes are determined by the molecule's symmetry. libretexts.orgwikipedia.org For an octahedral molecule, some bending modes are forbidden in both IR and Raman spectra. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, IR spectra would show bands corresponding to the stretching and bending vibrations of the Ir-Cl bonds. Additionally, broad absorption bands in the high-frequency region are indicative of the O-H stretching and bending vibrations of the water molecules present in the hydrated compound. electronicsandbooks.com

Raman Spectroscopy: Raman spectroscopy involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. Resonance Raman spectroscopy has been used to study the electronic and vibrational states of the [IrCl₆]²⁻ ion in detail. aip.org The Raman spectra of hexachloroiridate complexes provide information on the symmetric stretching modes, which are often strong and characteristic. nih.gov

Table 3: Vibrational Modes of the [IrCl₆]²⁻ Octahedral Ion

| Mode | Description | Spectroscopic Activity |

| ν₁ (A₁g) | Symmetric stretching | Raman active |

| ν₂ (E_g) | Symmetric stretching | Raman active |

| ν₃ (T₁u) | Asymmetric stretching | IR active |

| ν₄ (T₁u) | Asymmetric bending | IR active |

| ν₅ (T₂g) | Asymmetric bending | Raman active |

| ν₆ (T₂u) | Asymmetric bending | Inactive |

This interactive table summarizes the expected vibrational modes for an octahedral [IrCl₆]²⁻ ion and their activity in IR and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of molecules. In the context of this compound chemistry, it offers detailed information on reaction pathways and kinetics.

Dynamic NMR (DNMR) is employed to study molecular systems that are in a state of chemical exchange. By analyzing changes in the NMR spectrum, such as line shape variations, as a function of temperature, researchers can extract kinetic and thermodynamic parameters for the exchange processes. Techniques like Exchange Spectroscopy (EXSY) are particularly useful for tracking the transfer of magnetization between different chemical sites, thereby revealing the pathways of ligand exchange and substitution reactions. researchgate.net

In studies related to iridium complexes derived from this compound, DNMR can be used to investigate the kinetics of ligand exchange, for instance, the substitution of chloride ligands by other species in solution. researchgate.net The rates of these exchanges are crucial for understanding catalyst activation and deactivation mechanisms.

Key applications of Dynamic NMR in this context include:

Variable-Temperature (VT) NMR: To determine the activation barriers for ligand exchange.

2D EXSY: To qualitatively and quantitatively map exchange networks.

Lineshape Analysis: To model and extract rate constants for dynamic processes. researchgate.net

Proton (¹H) NMR spectroscopy is a fundamental tool for identifying reaction products and intermediates in solution. The chemical shift, coupling constants, and integration of proton signals provide a detailed fingerprint of the molecular structure. In reactions involving this compound, ¹H NMR can be used to monitor the consumption of reactants and the formation of new species. For example, in catalytic hydrogenation reactions, the disappearance of signals corresponding to the substrate and the appearance of signals for the hydrogenated product can be tracked over time to determine reaction rates and yields.

Furthermore, ¹H NMR is instrumental in studying isotope exchange reactions. For instance, the equilibration between H₂, HD, and D₂ in the presence of iridium nanoparticle catalysts, derived from this compound, can be monitored by gas-phase ¹H NMR. rsc.org This allows for the elucidation of the reaction mechanism, distinguishing between associative and dissociative exchange pathways on the catalyst surface. rsc.org

UV-Visible (UV-Vis) Spectrophotometry for Kinetic Studies and Speciation

UV-Visible spectrophotometry is a widely used technique for studying the electronic transitions in molecules and ions. For transition metal complexes like those of iridium, the d-d transitions and charge-transfer bands are often in the UV-Vis region, making this technique highly suitable for speciation and kinetic analysis.

When this compound is used as a precursor, its conversion to other iridium species, such as iridium oxides or different chloride complexes, can be followed by monitoring changes in the UV-Vis spectrum. The distinct absorption bands of [IrCl₆]²⁻ and its hydrolysis or reaction products allow for their quantification in solution. By recording spectra at different time intervals or under varying reaction conditions, kinetic data for the formation and consumption of these species can be obtained. This information is vital for understanding the initial steps of catalyst preparation and the stability of iridium complexes in solution.

Temperature-Programmed Reduction with Hydrogen (TPR-H₂) for Reducibility Assessment

Temperature-Programmed Reduction (TPR) is a powerful technique for characterizing the reducibility of metal oxides and supported metal catalysts. hidenanalytical.commicromeritics.com In a TPR experiment, a sample is heated at a constant rate in a stream of a reducing gas, typically a mixture of hydrogen and an inert gas like argon or nitrogen. micromeritics.comwikipedia.org The consumption of hydrogen is monitored by a thermal conductivity detector (TCD) or a mass spectrometer, providing a profile of reduction events as a function of temperature. hidenanalytical.comwikipedia.org

For catalysts prepared from this compound, TPR-H₂ is used to determine the temperatures at which iridium species are reduced to their metallic state. The resulting TPR profile provides valuable information about:

The nature of the iridium species present (e.g., oxides, oxychlorides).

The strength of the interaction between the iridium species and the support material.

The influence of promoters or other metals on the reduction behavior.

The temperature at which the maximum rate of reduction occurs (T_max) is a key parameter obtained from a TPR profile. micromeritics.com For instance, the reduction of supported iridium oxide particles derived from the hydrate precursor will show one or more reduction peaks, with their positions and areas indicating the ease and extent of reduction. researchgate.net

Table 1: Representative TPR-H₂ Data for Iridium-Based Catalysts

| Catalyst System | Support | Key Reduction Peak(s) (°C) | Interpretation |

|---|---|---|---|

| Ir/CeO₂ | Ceria | ~200-300 | Reduction of IrOₓ species, potentially with influence from the reducible ceria support. |

| Ir-Ni/CeO₂-SiO₂ | Ceria-Silica | Overlapping peaks | Reduction of Pt/Ru and NiO species, with noble metals enhancing the reducibility of NiO. researchgate.net |

Hydrogen Chemisorption for Active Site Characterization

Hydrogen chemisorption is a standard technique for determining the number of active metal sites on the surface of a supported catalyst. The method relies on the selective adsorption of hydrogen onto the metal surface. By measuring the volume of hydrogen adsorbed at a specific temperature (often after a reduction step), the metallic surface area, dispersion (the fraction of metal atoms on the surface), and average particle size can be calculated.

For iridium catalysts prepared from this compound, hydrogen chemisorption provides a quantitative measure of the catalytically active iridium surface. This is crucial for correlating the catalyst's structure with its activity and selectivity in various reactions. The technique is sensitive to the surface morphology and can be used to assess changes in the active phase due to sintering or other deactivation processes. unimi.it

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Parameter Determination

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique that provides information about the local atomic environment around a specific absorbing atom. taylorandfrancis.commpg.de It is particularly valuable for characterizing highly dispersed or amorphous materials, such as supported catalysts, where long-range order may be absent. mpg.de

By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, EXAFS can determine:

The type and number of neighboring atoms (coordination number). youtube.com

The distances to these neighboring atoms (bond lengths). youtube.com

The degree of disorder in these distances.

In the study of catalysts derived from this compound, EXAFS is used to follow the structural evolution from the precursor to the active catalyst. For example, it can be used to determine the Ir-Cl and Ir-O bond distances in the initial stages of catalyst preparation and the Ir-Ir and Ir-support bond distances in the final reduced catalyst. This provides a detailed picture of the local coordination environment of the iridium atoms, which is essential for understanding the nature of the active sites. taylorandfrancis.com Remarkably, EXAFS has even been used to quantify the O-H bond distance in liquid water, demonstrating its potential for probing the local environment of even the lightest atoms. aps.orgnih.gov

Computational and Theoretical Studies of Hydrogen Hexachloroiridate Hydrate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying the mechanisms of chemical reactions involving transition metal complexes like hexachloroiridate. DFT calculations can map out entire reaction pathways, identify transition states, and determine activation energies, providing a detailed picture of how reactions occur.

Research into iridium-catalyzed reactions demonstrates the power of DFT in elucidating complex mechanisms. For instance, in reactions such as C-H bond activation, DFT calculations have been used to distinguish between proposed mechanisms like the concerted metalation-deprotonation (CMD) pathway and electrophilic metalation. nih.govacs.org Studies show that for many Ir(III)-catalyzed arylations, the CMD mechanism is favored, and calculations can pinpoint the influence of different ligands on the activation barrier of the C-H bond cleavage. nih.gov

DFT is also employed to calculate the energetics of reaction steps. In a study of an iridium-catalyzed formal [4+1] cycloaddition of biphenylene (B1199973) with alkenes, DFT calculations were used to construct a Gibbs free energy profile for the entire catalytic cycle. acs.org This allowed researchers to identify the rate-determining step and understand why the [4+1] cycloaddition is favored over a conventional [4+2] pathway. acs.org The calculations revealed that steps like oxidative addition, migratory insertion, and β-hydrogen elimination have distinct energy barriers that govern the reaction's outcome. acs.org The accuracy of these energy predictions is highly dependent on the chosen functional and basis set, and studies have been conducted to benchmark various DFT functionals against high-level calculations like CCSD(T) to ensure reliability for iridium-mediated chemistry. nih.govacs.orgrsc.org

Table 1: DFT Calculated Gibbs Free Energies (ΔG) for Steps in a Proposed Iridium-Catalyzed Cycloaddition